2-(2-Aminoethyl)benzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMGUIWNLBMCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620978 | |
| Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-41-9 | |
| Record name | 2-(2-Aminoethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 2 Aminoethyl Benzene 1,4 Diol
Retrosynthetic Analysis of the 2-(2-Aminoethyl)benzene-1,4-diol Scaffold
Retrosynthetic analysis is a powerful technique for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comicj-e.org For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminoethyl side chain and the carbon-carbon bond connecting the side chain to the aromatic ring.
A key strategy in the retrosynthesis of substituted phenethylamines is the disconnection of the C-N bond, which often leads back to a corresponding electrophile (e.g., a halide) and the amine. amazonaws.comstackexchange.com Another common approach is the disconnection of the Cα-Cβ bond of the ethylamine (B1201723) side chain, which can lead to a substituted benzyl (B1604629) derivative and a one-carbon synthon.
Functional group interconversion (FGI) is a critical aspect of the retrosynthetic analysis of this molecule. ias.ac.in For instance, the amino group can be retrosynthetically derived from a nitro group, which is a common and effective strategy for introducing nitrogen onto an aromatic ring system. ias.ac.in Similarly, the hydroxyl groups on the benzene (B151609) ring may require protecting groups during the synthesis, which are then removed in the final steps.
A plausible retrosynthetic pathway for this compound is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bond): This leads to 2-(2-haloethyl)benzene-1,4-diol and ammonia (B1221849) or an ammonia equivalent. However, the direct synthesis of the haloethyl intermediate can be challenging.
Disconnection 2 (C-C bond of the side chain): This suggests a precursor such as a 2,5-dihydroxyphenylacetonitrile, which can be reduced to the target phenethylamine (B48288). This nitrile can, in turn, be derived from a 2,5-dihydroxybenzyl halide.
Disconnection 3 (Functional Group Interconversion): A more practical approach involves the nitration of a protected hydroquinone (B1673460) derivative, followed by the introduction of the two-carbon side chain and subsequent reduction of the nitro group. For example, starting from 1,4-dimethoxybenzene (B90301), a Friedel-Crafts acylation followed by a series of transformations can yield the desired product.
Development of Novel Synthetic Pathways for Dihydroxylated Phenethylamine Analogues
The synthesis of dihydroxylated phenethylamine analogues, such as this compound, often requires multi-step procedures that are carefully designed to control regioselectivity and protect sensitive functional groups.
Multi-step Organic Synthesis Design and Optimization
The synthesis of this compound can be achieved through various multi-step sequences. One common strategy involves the initial protection of the hydroxyl groups of benzene-1,4-diol (B12442567) (hydroquinone) as ethers, for example, methoxy (B1213986) or benzyloxy groups. This is followed by the introduction of a two-carbon side chain at the 2-position.
A representative synthetic sequence could involve the following steps:
Protection: Benzene-1,4-diol is converted to 1,4-dimethoxybenzene to protect the hydroxyl groups.
Acylation: A Friedel-Crafts acylation of 1,4-dimethoxybenzene with an appropriate acyl halide or anhydride (B1165640) introduces a carbonyl group. For instance, acylation with chloroacetyl chloride would yield 2-chloro-1-(2,5-dimethoxyphenyl)ethanone.
Azide (B81097) Formation: The chloro group can be displaced by an azide to form 2-azido-1-(2,5-dimethoxyphenyl)ethanone.
Reduction: The azide and ketone functionalities can be reduced simultaneously using a reducing agent like lithium aluminum hydride (LiAlH4) to afford the aminoethyl side chain.
Deprotection: Finally, the methoxy groups are cleaved using a reagent such as boron tribromide (BBr3) to yield the target compound, this compound.
Regioselective Functionalization Approaches for the Benzene-1,4-diol Core
A significant challenge in the synthesis of this compound is the regioselective introduction of the aminoethyl side chain at the C2 position of the benzene-1,4-diol (hydroquinone) nucleus. The two hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions. Since the para position is blocked, functionalization occurs at one of the ortho positions.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. In this approach, a directing group, often a protected hydroxyl or amino group, directs the deprotonation of the adjacent ortho position by a strong base, such as an organolithium reagent. The resulting aryllithium species can then react with a suitable electrophile to introduce the desired side chain.
For the benzene-1,4-diol core, both hydroxyl groups would need to be protected with a suitable directing group, such as a carbamate (B1207046) or an ether. Subsequent ortho-lithiation followed by reaction with an electrophile like N,N-dimethyl-2-chloroacetamide and subsequent reduction could provide a route to the target molecule.
Advanced Techniques in Organic Synthesis for Complex Molecules
Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and scalability. ontosight.ai
Catalytic Methods in Phenethylamine and Aromatic Synthesis
Catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reactions. nih.gov In the context of phenethylamine synthesis, catalytic hydrogenation is a widely used method for the reduction of nitriles and azides to form the corresponding amines. stackexchange.com For example, the reduction of 2,5-dihydroxyphenylacetonitrile using a catalyst like Raney nickel or palladium on carbon would yield this compound.
Recent advancements have focused on the direct hydroarylation of vinyl amines with aryl halides, providing a modular and regioselective route to arylethylamines. nih.gov This approach, often utilizing a combination of organic catalysts, could potentially be adapted for the synthesis of dihydroxylated phenethylamines. nih.gov
Application of Flow Chemistry for Reaction Control and Scalability
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of complex molecules. These include enhanced reaction control, improved safety for hazardous reactions, and easier scalability.
Multicomponent Reaction Strategies in Dihydroxylated Phenethylamine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing substantial portions of all the initial components. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of MCRs are widely applied in the synthesis of structurally related and biologically active compounds. nih.govrsc.org These reactions offer significant advantages in terms of synthetic efficiency and are utilized in the construction of compound libraries. nih.govrug.nl
Several types of MCRs are prominent in organic synthesis and could be adapted for dihydroxylated phenethylamine synthesis. nih.gov These include:
Imine-Initiated MCRs: Reactions like the Strecker, Bucherer-Bergs, Mannich, Petasis, Povarov, and Doebner reactions are initiated by the formation of an imine. nih.gov
Enamine-Initiated MCRs: The Hantzsch dihydropyridine (B1217469) and pyrrole (B145914) syntheses, along with the Asinger reaction, fall under this category. nih.gov
For instance, the Kabachnik-Fields condensation, a type of multicomponent amino alkylation, is used to prepare α-aminophosphonate derivatives. mdpi.com Similarly, three-component Mannich-type reactions have been developed for the synthesis of enantiomerically pure 3-indolylglycines. mdpi.com These examples showcase the versatility of MCRs in generating molecular complexity in a single step, a principle that is applicable to the synthesis of complex molecules like dihydroxylated phenethylamines. nih.gov
Synthesis of Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This involves modifications at the aminoethyl side chain, derivatization of the phenolic hydroxyl groups, and control over stereochemistry.
Structural Modification at the Aminoethyl Side Chain
Modifications to the aminoethyl side chain of this compound can lead to a diverse range of analogues. One common approach is the formation of Schiff bases through the condensation of the primary amine with aldehydes or ketones. For example, a series of Schiff bases, 4-[(1E)-N-(2-aminoethyl)ethanimidoyl]benzene-1,3-diol, were synthesized from the condensation of ethylenediamine, 2',4'-dihydroxyacetophenone, and various benzaldehydes. researchgate.net Another example involves the reaction of dopamine (B1211576) (4-(2-aminoethyl)benzene-1,2-diol) with cinnamaldehyde (B126680) to form a Schiff base. researchgate.net
The amino group can also be incorporated into more complex heterocyclic structures. For instance, multicomponent reactions can be employed to synthesize phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amines, 1,2-dihydro-isoquinolines, and 2H-isoindolines from a primary amine, 2-(phenylethynyl)benzaldehyde, and diphenylphosphine (B32561) oxide. rsc.org
Derivatization of the Phenolic Hydroxyl Groups
The phenolic hydroxyl groups of this compound are key functional groups that can be derivatized to alter the molecule's properties. Methylation of the hydroxyl groups is a common modification. For example, guaiacol (B22219) is produced by the methylation of catechol (benzene-1,2-diol). wikipedia.org This principle can be applied to this compound to generate methoxy derivatives.
The hydroxyl groups can also be involved in the formation of other functional groups or incorporated into larger molecular scaffolds. For instance, the synthesis of photoreactive CGS 21680 derivatives, which are 2-phenethylamine analogues, involves modifications that ultimately connect to the phenolic part of the molecule. mdpi.com
Stereoisomeric and Conformational Control in Synthesis
Controlling the stereochemistry and conformation of this compound analogues is crucial for understanding their biological activity. The synthesis of specific stereoisomers often requires the use of chiral auxiliaries or stereoselective reactions. For example, α-phenylethylamine (α-PEA) and its derivatives are used as chiral auxiliaries in diastereoselective cyclization reactions to produce compounds like piperidin-2-ones and lactams. mdpi.com
Catalytic transfer hydrogenation has been used to prepare diastereoisomeric dihydrotamoxifens, where the resulting conformations were determined by NMR spectrometry. nih.gov The synthesis of enantiomerically pure compounds can be achieved by starting from resolved enantiomers of a precursor, as demonstrated in the preparation of the enantiomers of dihydrotamoxifen (B22229) from resolved enantiomers of 2-phenylbutanoic acid. nih.gov Computational studies, such as those performed on dopamine (4-(2-aminoethyl)benzene-1,2-diol), can also provide insights into the most stable conformers of these molecules. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 2 Aminoethyl Benzene 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H NMR Spectroscopy
High-resolution ¹H NMR spectroscopy for 2-(2-Aminoethyl)benzene-1,4-diol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum. The protons of the ethylamino side chain exhibit characteristic shifts and couplings. Specifically, the methylene (B1212753) group adjacent to the benzene ring and the methylene group adjacent to the amino group will each produce a triplet, assuming coupling to each other. The protons of the hydroxyl and amino groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
For a related compound, benzene-1,4-diol (B12442567), the protons on the benzene ring show a specific pattern. chegg.com In the case of this compound, the substitution pattern will lead to a more complex splitting pattern for the aromatic protons.
¹³C NMR and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbons of the benzene ring will resonate in the aromatic region (typically 100-160 ppm), with those bonded to the hydroxyl groups shifted further downfield. mnstate.educhemicalbook.com The carbons of the ethylamino side chain will appear in the aliphatic region of the spectrum.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comyoutube.comnih.govsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons of the ethyl group and between neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.edu HMBC is crucial for connecting different parts of the molecule. For example, it can show correlations from the protons of the methylene group adjacent to the benzene ring to the aromatic carbons, confirming the attachment point of the side chain.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Aromatic CH | ~6.5-7.0 (multiplet) | ~115-130 | COSY: with adjacent aromatic protons. HMBC: with other aromatic carbons and the benzylic CH₂. |
| Ar-C-OH | - | ~145-155 | HMBC: with aromatic and hydroxyl protons. |
| Ar-C-CH₂ | - | ~125-135 | HMBC: with aromatic protons and benzylic CH₂ protons. |
| -CH₂-Ar | ~2.7 (triplet) | ~30-40 | COSY: with -CH₂-NH₂. HSQC: with its attached carbon. HMBC: with aromatic carbons. |
| -CH₂-NH₂ | ~3.0 (triplet) | ~40-50 | COSY: with -CH₂-Ar. HSQC: with its attached carbon. |
| -OH | Variable (broad singlet) | - | HMBC: with the carbon it is attached to (Ar-C-OH). |
| -NH₂ | Variable (broad singlet) | - | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, which is C₈H₁₁NO₂. ontosight.ai The calculated exact mass for this formula can be compared to the experimentally measured mass to confirm the elemental composition. The molecular weight of this compound is approximately 153.18 g/mol . cymitquimica.commolport.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ethylamino side chain. A common fragmentation pathway for phenylethylamines is the benzylic cleavage, resulting in the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. The loss of the amino group or parts of the ethyl side chain would also be expected.
| Technique | Information Obtained | Expected m/z Values and Fragments |
|---|---|---|
| HRMS | Elemental Composition | [M+H]⁺ at m/z ~154.0868 for C₈H₁₂NO₂⁺ |
| MS/MS | Structural Fragmentation | Loss of NH₃ (m/z ~137), Cleavage of the C-C bond in the ethyl side chain. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.
The presence of the hydroxyl (-OH) groups will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino (-NH₂) group will also show characteristic N-H stretching vibrations in a similar region, often appearing as one or two sharp peaks superimposed on the broad O-H band. C-H stretching vibrations from the aromatic ring and the aliphatic side chain will appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl groups will give rise to strong bands in the 1200-1300 cm⁻¹ region, and the C-N stretching of the amine will appear in the 1000-1200 cm⁻¹ range. researchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenolic) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (medium, may be one or two peaks) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Phenolic) | Stretching | 1200-1300 |
| C-N (Amine) | Stretching | 1000-1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
The primary chromophore in this compound is the substituted benzene ring. The UV spectrum of benzene itself exhibits three absorption bands, which arise from π→π* transitions. spcmc.ac.in These are often referred to as the E1, E2, and B bands. Substitution on the benzene ring, as in the case of this compound, influences the energy of these transitions, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). spcmc.ac.inshimadzu.com
The presence of the hydroxyl (-OH) and aminoethyl (-CH2CH2NH2) groups on the benzene ring significantly impacts the UV-Vis spectrum. Both of these are considered auxochromes, which are functional groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. The lone pair of electrons on the oxygen and nitrogen atoms can interact with the π-electron system of the benzene ring, a phenomenon known as conjugation. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift. thieme-connect.de
Specifically, the hydroxyl groups, being strong electron-donating groups, will cause a noticeable red shift of the B-band (the secondary band) and often lead to a loss of its fine structure. thieme-connect.de The aminoethyl group will also contribute to this effect. The resulting UV-Vis spectrum of this compound is expected to show a primary absorption band at a longer wavelength compared to unsubstituted benzene.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value | Rationale |
| λmax (E2-band) | > 204 nm | Bathochromic shift due to -OH and -CH2CH2NH2 substituents on the benzene chromophore. spcmc.ac.in |
| λmax (B-band) | > 256 nm | Significant bathochromic shift and potential loss of fine structure due to strong auxochromic effects of the hydroxyl and aminoethyl groups. thieme-connect.de |
| Molar Absorptivity (ε) | Increased | The presence of auxochromes generally leads to an increase in the intensity of the absorption bands (hyperchromic effect). |
Note: The exact λmax and ε values can be influenced by the solvent used for the analysis.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, various chromatographic techniques can be employed to assess its purity and to separate it from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. avantorsciences.comwu.ac.th Developing a robust HPLC method is a systematic process that involves several key steps. sigmaaldrich.com
The initial and most critical step is the selection of a suitable stationary phase. For a polar compound like this compound, a reversed-phase column, such as a C8 or C18, is a common starting point. sigmaaldrich.comnih.gov The choice between C8 and C18 depends on the desired retention and selectivity. A C18 column provides greater hydrophobicity and may offer better retention for this compound.
The mobile phase composition is another crucial parameter. A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample. sigmaaldrich.com The pH of the aqueous portion of the mobile phase can also be adjusted to control the ionization state of the amino group in this compound, thereby influencing its retention time.
Detector selection is based on the properties of the analyte. Given the presence of the benzene chromophore, a UV detector is highly suitable for the analysis of this compound. nih.gov The detection wavelength should be set at or near the λmax of the compound to achieve maximum sensitivity.
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for polar aromatic compounds. nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to control the peak shape by suppressing the ionization of the amine group. nih.gov |
| Elution | Gradient | Allows for the separation of impurities with a wide range of polarities. sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.gov |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) | The benzene ring provides strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the presence of the polar hydroxyl and amino groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.
Common derivatization reagents for compounds with active hydrogens, such as those in hydroxyl and amino groups, include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte.
Once derivatized, the TMS-ether of this compound can be analyzed by GC. A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be suitable for the separation. Detection is typically achieved using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS) for definitive identification.
Multi-dimensional Chromatography for Complex Mixtures
For the analysis of this compound in highly complex matrices, such as biological fluids or environmental samples, one-dimensional chromatography may not provide sufficient resolution. In such cases, multi-dimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers a powerful solution. researchgate.net
In a typical 2D-LC setup, the sample is first separated on one column (the first dimension), and then fractions from this separation are transferred to a second column with a different stationary phase for further separation (the second dimension). This approach significantly increases the peak capacity and resolving power of the separation.
For instance, a size-exclusion or ion-exchange column could be used in the first dimension to perform a preliminary fractionation of the sample. Subsequently, a reversed-phase column could be employed in the second dimension for the high-resolution separation of the components within each fraction, allowing for the accurate quantification of this compound even in the presence of numerous interfering substances.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide a wealth of information about its molecular structure and packing in the solid state.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, it is possible to determine the electron density distribution within the crystal and, consequently, the precise positions of all the atoms in the molecule. researchgate.net
The data obtained from an XRD analysis can be used to determine:
Bond lengths and angles: Providing a highly accurate picture of the molecular geometry.
Conformation: Revealing the spatial arrangement of the atoms in the molecule.
Intermolecular interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing.
Absolute configuration: In the case of chiral molecules, XRD can be used to determine the absolute stereochemistry.
The information gleaned from XRD is invaluable for understanding the structure-property relationships of this compound and for confirming the structural assignments made by other spectroscopic techniques.
Computational Chemistry and in Silico Investigations of 2 2 Aminoethyl Benzene 1,4 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, molecular geometry, and reactivity of 2-(2-Aminoethyl)benzene-1,4-diol, providing a foundation for interpreting its chemical behavior and biological activity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry and energy of molecules. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase to represent the molecule in an isolated state, and can also be extended to include solvent effects.
A hypothetical optimized molecular geometry for this compound, as would be determined by DFT calculations, is presented in Table 1. The values are illustrative and based on standard bond lengths and angles for similar chemical moieties. Precise values would be obtained from specific DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.netnih.gov The comparison between theoretically calculated and experimentally determined parameters, often from X-ray diffraction, serves to validate the computational model. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters of this compound This table presents illustrative data that would be generated from DFT calculations. The specific values are representative of typical bond lengths and angles for the chemical motifs present in the molecule.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length (Å) | C-C (aromatic) | 1.39 |
| C-O | 1.36 | |
| C-N | 1.47 | |
| C-C (ethyl) | 1.53 | |
| Bond Angle (°) | C-C-C (aromatic) | 120 |
| C-C-O | 120 | |
| C-C-N | 112 | |
| Dihedral Angle (°) | C-C-C-C (ring) | 0 |
| C-C-C-N | Variable (conformation dependent) |
DFT calculations also provide the total energy of the molecule, which is crucial for determining its stability relative to other isomers or conformers. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. It is common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of this compound in different solvents. nih.gov This allows for the assignment of electronic transitions and provides a deeper understanding of the molecule's photophysical properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.
For this compound, MD simulations are particularly useful for conformational analysis. The ethylamine (B1201723) side chain of the molecule is flexible, and MD simulations can explore the different accessible conformations and their relative stabilities. Studies on similar phenethylamine (B48288) derivatives have shown that they can exist in various conformations, which can be crucial for their interaction with biological targets. nih.gov
MD simulations are also invaluable for studying the intermolecular interactions between this compound and other molecules, such as water, ions, or a biological receptor. These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, which govern the molecule's solubility, binding affinity, and biological activity.
Structure-Activity Relationship (SAR) Modeling for Dihydroxylated Phenethylamine Class
Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery that aims to correlate the chemical structure of a series of compounds with their biological activity. For the dihydroxylated phenethylamine class, to which this compound belongs, SAR studies are crucial for understanding how structural modifications influence their interaction with biological targets such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.govmeilerlab.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their experimentally determined biological activity.
For the dihydroxylated phenethylamine class, QSAR models can be developed to predict their affinity for various receptors or their ability to inhibit certain enzymes. These models can then be used to virtually screen new, untested compounds and prioritize them for synthesis and experimental testing. The development of robust QSAR models requires a dataset of compounds with diverse structures and a wide range of biological activities. mdpi.comnih.govjocpr.com
Table 2: Components of a QSAR Model for Dihydroxylated Phenethylamines This table outlines the typical components and examples relevant to building a QSAR model for the dihydroxylated phenethylamine class.
| Component | Description | Examples for Dihydroxylated Phenethylamines |
| Dataset | A collection of molecules with known biological activity. | A series of dihydroxylated phenethylamine derivatives with measured binding affinities for the D2 dopamine receptor. |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Lipophilicity (LogP), molecular weight, polar surface area, electronic properties (e.g., partial charges), and topological indices. |
| Statistical Method | The algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Neural Networks. |
| Validation | The process of assessing the predictive ability of the model. | Internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. |
Both ligand-based and structure-based design are powerful strategies in drug discovery that can be applied to the dihydroxylated phenethylamine class.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of molecules known to bind to the target. Key techniques include pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, and molecular similarity searching. For dihydroxylated phenethylamines, a pharmacophore model might include a hydroxylated aromatic ring, a protonated amine, and specific hydrophobic features. mdpi.comeurekaselect.com
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in structure-based design, where the binding mode and affinity of a ligand within the active site of a receptor are predicted. For dihydroxylated phenethylamines, docking studies into the binding pockets of dopamine or serotonin receptors can provide detailed insights into the specific interactions that govern binding and selectivity. nih.govmeilerlab.orgacs.orgnih.govbiorxiv.org These insights can then guide the design of new derivatives with improved affinity and selectivity.
Predictive Models for Synthetic Outcomes and Reaction Mechanisms
The synthesis of a specific polysubstituted aromatic compound like this compound requires careful strategic planning to ensure correct isomerism and functional group compatibility. Computational models are becoming increasingly vital in streamlining this process, from initial retrosynthetic analysis to the prediction of reaction feasibility and potential byproducts.
Modern computer-assisted organic synthesis (CAOS) leverages extensive databases of known chemical reactions and machine learning algorithms to propose viable synthetic routes. wikipedia.org These tools can analyze a target molecule and suggest a sequence of reactions to produce it from commercially available starting materials. For a molecule like this compound, a retrosynthetic approach would likely disconnect the ethylamine side chain and consider the functionalization of a hydroquinone (B1673460) or a related precursor.
Predictive models function in two primary ways:
Retrosynthesis Prediction: Software uses a library of reaction rules or templates, often extracted from vast chemical literature and patent databases, to work backward from the target molecule to simpler precursors. bohrium.commit.edunih.gov
Forward Reaction Prediction: Once a synthetic step is proposed, machine learning models can predict the likely outcome, including the major product and potential side reactions. bohrium.commit.edunih.gov These models treat reactions like a language, translating reactants into products and ranking the most probable outcomes based on learned chemical patterns. aiche.org
While specific predictive models for the synthesis of this compound are not published, a plausible synthetic strategy can be constructed based on well-established organic chemistry reactions. These are the types of transformations that computational models would evaluate for feasibility.
Interactive Table 1: Plausible Reaction Mechanisms in the Synthesis of Substituted Phenethylamines
| Reaction Type | Description | Relevance to this compound Synthesis |
| Friedel-Crafts Acylation | An acyl group is added to an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This is a reliable method for introducing a carbonyl group. | Acylation of a protected hydroquinone (e.g., 1,4-dimethoxybenzene) with a reagent like 2-chloroacetyl chloride would install the two-carbon backbone. |
| Reduction of Carbonyl Group | A ketone can be reduced to a methylene (B1212753) group (CH2) via methods like the Clemmensen or Wolff-Kishner reduction. | Following acylation, this step would yield the ethyl side chain attached to the protected hydroquinone ring. |
| Nitration/Reduction | An alternative to acylation, nitration followed by reduction can introduce an aminoethyl group. However, controlling regioselectivity can be challenging. | Introduction of a nitroethyl group onto the hydroquinone ring, followed by reduction to the amine. |
| Nucleophilic Substitution | An amine group can be introduced by reacting a suitable precursor with an amine source, such as in the Gabriel synthesis or by direct amination of an alkyl halide. | Conversion of a 2-(1,4-dimethoxyphenyl)ethyl halide to the corresponding amine. |
| Demethylation | Removal of methyl protecting groups from the hydroxyl functions to yield the final diol. | Reagents like boron tribromide (BBr3) are commonly used to cleave methoxy (B1213986) ethers on an aromatic ring to reveal the free hydroxyls. |
Several software platforms are available to aid chemists in these predictions.
Interactive Table 2: Examples of Computer-Assisted Organic Synthesis (CAOS) Software
| Software | Approach | Key Features |
| IBM RXN for Chemistry | AI-powered, cloud-based | Predicts chemical reactions and generates retrosynthesis pathways using neural machine translation models. wikipedia.org |
| AiZynthFinder | Open-source retrosynthesis | Predicts synthetic routes and can be trained on user-provided datasets. wikipedia.org |
| ChemAIRS | Commercial suite | Offers retrosynthesis, synthetic accessibility scoring, and process chemistry analysis. wikipedia.org |
| ASKCOS | Open-source suite | Provides tools for synthesis planning and other computational chemistry tasks. wikipedia.org |
The application of these computational tools could significantly accelerate the development of a robust synthetic route to this compound by identifying high-yield reactions and minimizing trial-and-error in the laboratory.
In Silico Prediction of Metabolic Pathways and Transformations for Phenethylamine Derivatives
The metabolic fate of a compound is a critical aspect of its biological activity. In silico models provide a powerful and efficient means to predict how a molecule like this compound might be transformed in the body. These predictions are crucial for identifying potentially active or toxic metabolites early in the research process.
Computational metabolism prediction generally falls into two categories:
Ligand-based approaches: These methods use the chemical structure of the molecule to predict its metabolic fate, assuming that similar structures will undergo similar metabolic reactions.
Structure-based approaches: These models use the three-dimensional structures of metabolic enzymes (like Cytochrome P450s) to dock the molecule and predict sites of metabolism based on the enzyme-substrate interaction.
For phenethylamine derivatives, several metabolic pathways are well-characterized and serve as the basis for predictive algorithms. nih.govresearchgate.net These pathways are cataloged in extensive databases that can be used as references for computational prediction. metacyc.orgpathbank.orgoup.comoup.comnih.gov
A computational systems analysis of dopamine (the 1,2-diol isomer) metabolism has demonstrated the high predictive capacity of these models. nih.govnih.gov Such models can accurately forecast changes in metabolite levels in response to genetic or pharmacological alterations, highlighting their utility. nih.govnih.gov The primary metabolic transformations predicted for phenethylamines involve oxidation, deamination, and conjugation reactions.
Interactive Table 3: Common Metabolic Transformations Predicted for Phenethylamine Derivatives
| Metabolic Reaction | Enzyme Family (Typical) | Predicted Outcome for this compound |
| Oxidative Deamination | Monoamine Oxidase (MAO) | The amino group is removed, leading to the formation of an aldehyde intermediate (2,5-dihydroxyphenylacetaldehyde), which would then likely be oxidized to 2,5-dihydroxyphenylacetic acid. |
| O-Methylation | Catechol-O-Methyltransferase (COMT) | Although COMT primarily acts on catechols (1,2-diols), hydroquinones can also be substrates. This could lead to the formation of 2-hydroxy-5-methoxyphenethylamine or 2-methoxy-5-hydroxyphenethylamine. |
| Hydroxylation | Cytochrome P450 (CYP) | Additional hydroxyl groups could be added to the aromatic ring, although the existing diol structure may influence the likelihood and position of this reaction. |
| N-Acetylation | N-acetyltransferases (NAT) | The primary amine group is acetylated to form N-acetyl-2-(2-aminoethyl)benzene-1,4-diol. This is a common pathway for phenethylamines. nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGT) | One or both of the hydroxyl groups are conjugated with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion. |
| Sulfation | Sulfotransferases (SULT) | Conjugation of a sulfate (B86663) group to one or both of the hydroxyl groups, also serving to increase polarity for excretion. |
Databases like MetaCyc and HumanCyc serve as comprehensive repositories of metabolic pathways, enabling software to predict the metabolic network of an organism based on its genome. metacyc.orgpathbank.orgoup.comoup.comnih.gov By referencing these databases, algorithms can identify the enzymes likely to act on a novel compound and predict the resulting metabolites.
Interactive Table 4: Key Databases for In Silico Metabolic Prediction
| Database | Description | Application |
| MetaCyc | A universal database of experimentally elucidated metabolic pathways from all domains of life. metacyc.orgoup.comoup.comnih.gov | Used as a reference knowledge base to computationally predict metabolic pathways for new compounds and in sequenced genomes. oup.comoup.com |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A comprehensive database resource for understanding high-level functions and utilities of the biological system, including metabolic pathways. pathbank.org | Provides reference pathways for a wide variety of species, linking genomic information with systemic functions. pathbank.org |
| HumanCyc | A bioinformatics database focused on human metabolic pathways and the human genome. pathbank.org | Enables prediction of metabolic fates of compounds specifically within the context of human biology. pathbank.org |
Through the use of these computational tools and databases, a detailed metabolic profile for this compound can be hypothesized. The most probable transformations would include oxidative deamination by MAO, followed by oxidation to the corresponding carboxylic acid, as well as conjugation reactions such as glucuronidation and sulfation at the hydroxyl groups.
In Vitro Biochemical and Mechanistic Investigations of 2 2 Aminoethyl Benzene 1,4 Diol
Investigation of Molecular Interactions with Biological Macromolecules.
No specific studies on the molecular interactions of 2-(2-Aminoethyl)benzene-1,4-diol with biological macromolecules were identified.
Ligand Binding Assays with Receptors or Enzymes.
There are no publicly available ligand binding assay studies that have characterized the affinity of this compound for specific receptors or enzymes. Such assays are crucial for determining the binding constants (e.g., Ki, Kd, or IC50 values) of a compound to its molecular targets. The absence of this data means that the receptor binding profile of this compound remains uncharacterized.
Enzyme Inhibition or Activation Studies in Cell-Free Systems.
No research detailing the inhibitory or activating effects of this compound on isolated enzymes in cell-free systems has been found. These studies are essential for understanding a compound's direct influence on enzymatic activity, including parameters like the inhibition constant (Ki) and the mechanism of inhibition.
Elucidation of Molecular Mechanisms in In Vitro Cellular Models.
There is a lack of published research on the molecular mechanisms of this compound in in vitro cellular models.
Modulation of Specific Cellular Pathways and Signaling Cascades.
No studies were found that investigate the ability of this compound to modulate specific cellular pathways or signaling cascades, such as the cyclic AMP (cAMP) or other second messenger systems.
Assessment of Receptor Agonism or Antagonism within Phenethylamine (B48288) Receptor Systems.
The functional activity of this compound as an agonist or antagonist at phenethylamine receptor systems, including dopamine (B1211576), adrenergic, and serotonin (B10506) receptors, has not been reported in the scientific literature.
Studies on Neurotransmitter Reuptake Inhibition in In Vitro Assays.
There are no available in vitro assay results that assess the potential of this compound to inhibit the reuptake of neurotransmitters such as dopamine, serotonin, or norepinephrine (B1679862) at their respective transporter proteins.
Biochemical Transformations and Metabolite Characterization in Cell-Free Systems
The in vitro investigation of the biochemical transformations of this compound in cell-free systems is crucial for elucidating its metabolic pathways and identifying reactive intermediates. While direct and extensive studies on this specific compound are limited, the well-documented metabolism of its core structures, hydroquinone (B1673460) and phenethylamine, provides a strong basis for predicting its metabolic fate. Cell-free systems, utilizing isolated enzymes and subcellular fractions, allow for the detailed study of specific metabolic reactions without the complexities of cellular uptake, transport, and regulation.
The primary biochemical transformations anticipated for this compound in these systems involve oxidation of the hydroquinone ring and potential conjugation reactions. These transformations are catalyzed by various enzyme systems, including cytochrome P450 (CYP) monooxygenases, peroxidases, and glutathione (B108866) S-transferases (GSTs) nih.govnih.govwikipedia.orgnih.gov.
One of the principal metabolic pathways for hydroquinones is oxidation to their corresponding benzoquinones nih.gov. In the case of this compound, this would result in the formation of 2-(2-aminoethyl)-p-benzoquinone. This oxidation can be mediated by enzymes such as peroxidases in the presence of hydrogen peroxide or by cytochrome P450 enzymes nih.govuniba.it. The resulting quinone is an electrophilic species that can readily react with cellular nucleophiles.
Another significant metabolic route is conjugation with glutathione (GSH), a tripeptide that plays a key role in the detoxification of xenobiotics wikipedia.org. This reaction can occur either non-enzymatically or be catalyzed by glutathione S-transferases (GSTs) wikipedia.org. The electrophilic 2-(2-aminoethyl)-p-benzoquinone, formed from the initial oxidation, is a likely substrate for GSH conjugation. The thiol group of glutathione can attack the quinone ring, leading to the formation of a glutathionyl adduct.
Characterization of the metabolites formed in these cell-free systems is typically achieved through a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites. The separated compounds are then often introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns. For unambiguous structural elucidation, particularly for distinguishing between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool nih.govnih.gov.
The following table summarizes the potential metabolites of this compound that could be identified in cell-free metabolic studies.
| Metabolite Name | Proposed Formation Pathway | Analytical Characterization Method |
| 2-(2-Aminoethyl)-p-benzoquinone | Oxidation of the hydroquinone ring, potentially catalyzed by peroxidases or cytochrome P450. | HPLC, Mass Spectrometry (MS) |
| Glutathionyl-2-(2-aminoethyl)hydroquinone | Conjugation of 2-(2-aminoethyl)-p-benzoquinone with glutathione (GSH), which may be spontaneous or catalyzed by glutathione S-transferases (GSTs), followed by reduction. | HPLC, MS, NMR Spectroscopy |
It is important to note that the metabolic profile can vary depending on the specific cell-free system used (e.g., liver microsomes, S9 fraction, purified enzymes) and the cofactors provided. Future research employing these advanced analytical techniques is necessary to definitively identify and quantify the metabolites of this compound and to fully understand its biochemical transformations.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(2-Aminoethyl)benzene-1,4-diol?
- Methodology : The compound can be synthesized via alkylation of benzene-1,4-diol precursors with aminoethylating agents. For example, introducing an aminoethyl group using reductive amination or substitution reactions under basic conditions. Oxidation of intermediates (e.g., hydroxyl to quinone) may require agents like potassium permanganate, while reduction steps (e.g., nitro to amine) can employ sodium borohydride .
Q. What are the common chemical reactions involving this compound?
- Key Reactions :
- Oxidation : Hydroxyl groups at the 1,4-positions can form quinones, useful in redox-active systems.
- Substitution : The aminoethyl group participates in nucleophilic substitutions with electrophiles (e.g., acyl chlorides).
- Complexation : The compound may act as a ligand in coordination chemistry due to its hydroxyl and amine moieties .
Q. Which analytical techniques are recommended for characterizing this compound?
- Techniques :
- Structural Elucidation : NMR (¹H/¹³C) and X-ray crystallography (for single-crystal samples).
- Purity Assessment : HPLC or GC-MS coupled with UV-Vis spectroscopy.
- Electrochemical Analysis : Cyclic voltammetry to study redox behavior .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodology : Organocatalytic cascades, such as the oxa-Michael–Michael–aldol reaction, using chiral catalysts like TMS-protected diphenylprolinol. These methods enable asymmetric induction, yielding hexahydrobenzochromene derivatives with high enantiomeric excess (e.g., 55% yield in one-pot reactions) .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Approach :
- Software Cross-Validation : Compare results from SHELXL with other programs (e.g., OLEX2) to detect discrepancies.
- Data Quality Checks : Assess twinning, high mosaicity, or radiation damage in crystals.
- High-Resolution Refinement : Use synchrotron data for improved resolution, especially for hydrogen-bonding networks .
Q. How does the electrochemical behavior of this compound inform sensor design?
- Mechanistic Insight : The compound’s redox-active hydroxyl groups enable electrocatalytic oxidation. Modified electrodes (e.g., carbon nanotubes functionalized with derivatives) show enhanced sensitivity for epinephrine detection. Key parameters include catalytic rate constants (e.g., ) and diffusion coefficients derived from cyclic voltammetry .
Q. What are the challenges in assessing biological activity of this compound derivatives?
- Experimental Design :
- Stability Testing : Evaluate degradation under physiological pH and temperature.
- Receptor Binding Assays : Use fluorescence quenching or SPR to quantify interactions with biomolecules (e.g., neurotransmitter receptors).
- Toxicity Profiling : Conduct cell viability assays (e.g., MTT) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
